LSD1 Inhibitory Potency: A 10 µM Benchmark Activity Against a Validated Epigenetic Target
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide inhibits human recombinant LSD1 with an IC₅₀ of 10,000 nM (10 µM) [1]. This places it as a low-micromolar hit compound within the amino-carboxamide benzothiazole series. By comparison, the initial hit ‘compound 1’ from a 2023 hit-to-lead optimization study (which shares the core amino-carboxamide benzothiazole scaffold but with different substitution) exhibited an LSD1 IC₅₀ of 18.4 µM, while the most optimized analogs (compounds 26 and 30) achieved IC₅₀ values of 4.64 µM and 4.35 µM, respectively [2]. This compound provides a mid-point reference activity between an early hit and a sub-5 µM lead.
| Evidence Dimension | LSD1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 10,000 nM (10 µM) |
| Comparator Or Baseline | Compound 1: 18.4 µM; Compound 26: 4.64 µM; Compound 30: 4.35 µM (all from Al Bustanji et al. 2023) |
| Quantified Difference | 1.84-fold more potent than initial hit 'compound 1'; 2.2-2.3-fold less potent than optimized leads |
| Conditions | In vitro enzyme inhibition assay using human recombinant LSD1; incubations with methylated peptide substrate and Amplex Red detection (BindingDB assay for target compound); analogous LSD1 enzyme assay for comparators |
Why This Matters
This validates the compound as a defined-activity reference for benchmarking new libraries, providing a middle-ground potency that allows a scientific team to assess SAR sensitivity between an early hit and a lead molecule.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055): LSD1 IC₅₀ data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 View Source
- [2] Al Bustanji D, Alnabulsi S, Al-Hurani EA, et al. Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. Med Chem Res. 2023;32:910-929. View Source
